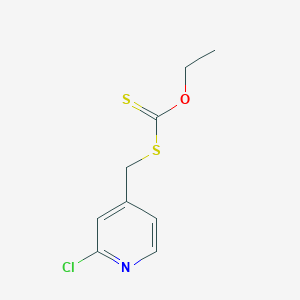

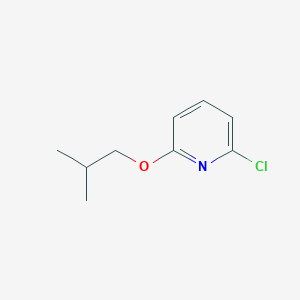

![molecular formula C10H7F3OS B3039532 [4-(Trifluoromethyl)benzothiophen-2-yl]methanol CAS No. 1171926-60-5](/img/structure/B3039532.png)

[4-(Trifluoromethyl)benzothiophen-2-yl]methanol

Übersicht

Beschreibung

“[4-(Trifluoromethyl)benzothiophen-2-yl]methanol” is a chemical compound with the CAS number 1171926-60-5 . It is often used in various chemical reactions and can be obtained from several suppliers.

Physical And Chemical Properties Analysis

The physical and chemical properties of “[4-(Trifluoromethyl)benzothiophen-2-yl]methanol” include a predicted boiling point of 324.8±37.0 °C and a predicted density of 1.448±0.06 g/cm3 . The pKa value is predicted to be 13.66±0.10 .Wissenschaftliche Forschungsanwendungen

Catalysis and Chemical Reactions

- Catalyst for Huisgen 1,3-dipolar Cycloadditions : A study by Ozcubukcu et al. (2009) demonstrated the use of a tris(1-benzyl-1H-1,2,3-triazol-4-yl)methanol ligand in forming a stable complex with CuCl. This complex was shown to be an outstanding catalyst for Huisgen 1,3-dipolar cycloaddition, notable for its low catalyst loadings, short reaction times, and compatibility with free amino groups (Ozcubukcu, Ozkal, Jimeno, & Pericàs, 2009).

Chemosensors

- Chemosensor for Silver Ion : Tharmaraj, Devi, and Pitchumani (2012) explored 4-Methoxy-N-((thiophen-2-yl)methyl)benzenamine as a chemosensor for Ag(+) ion. This compound showed high selectivity and sensitivity in detecting Ag(+) ions, with a noted enhancement in fluorescence upon binding (Tharmaraj, Devi, & Pitchumani, 2012).

Corrosion Inhibition

- Corrosion Inhibitors for Mild Steel : A study by Ma et al. (2017) investigated (1-Benzyl-1H-1,2,3-triazole-4-yl)methanol as a corrosion inhibitor for mild steel in acidic medium. The study found that this compound effectively inhibited corrosion, likely due to its adsorption on the steel surface (Ma, Qi, He, Tang, & Lu, 2017).

Synthesis of Organic Compounds

Synthesis of 3,4-dihydro-2H-benzo[b][1,4]thiazine and Oxazine Derivatives : Research by Reddy et al. (2012) detailed the synthesis of furan-2-yl(phenyl)methanol derivatives using an aza-Piancatelli rearrangement process, which yielded high selectivity and good yields in short reaction times (Reddy, Reddy, Lakshumma, Narasimhulu, Yadav, Sridhar, Reddy, & Kunwar, 2012).

Synthesis of (3,4-dihydro-2H-benzo[b][1,4]oxazin-2-yl)methanol Derivatives : Singh et al. (2015) developed a metal catalyst-free method for synthesizing racemic (3,4-dihydro-2H-benzo[b][1,4]oxazin-2-yl)methanol derivatives, highlighting a green synthesis approach with high regioselectivity (Singh, Jayaprakash, Reddy, Nakhi, & Pal, 2015).

Photochemistry

- Photochemical Studies : Androsov and Neckers (2007) conducted photochemical studies of tris(benzotriazol-1-yl)methane, exploring the photodecomposition pathways and products in different solvents (Androsov & Neckers, 2007).

Fluorescent and Conducting Polymers

- Novel Fluorescent, Conducting Polymer : A study by Lô et al. (2006) reported the electrosynthesis and characterization of a novel fluorescent, conducting polymer, Poly[1-(thiophene-2-yl)benzothieno[3,2-b]benzothiophene], highlighting its potential applications in materials chemistry (Lô, Adenier, Chane-Ching, Maurel, Aaron, Košata, & Svoboda, 2006).

Protecting Groups in Synthesis

- Thiol Protecting Group : Research by Qiu et al. (2023) introduced tris(4-azidophenyl)methanol as a novel and multifunctional thiol protecting group, useful in peptoid synthesis and materials chemistry applications (Qiu, Brückel, Zippel, Nieger, Biedermann, & Bräse, 2023).

Antioxidant Potential

- Evaluation of Antioxidant Potential : Kumar et al. (2013) synthesized and evaluated the antioxidant potential of a series of novel heterocyclic chalcone analogues. The study found that the structural elements significantly influenced the antioxidant activities of these compounds (Kumar, Loh, Ooi, Quah, & Fun, 2013).

Organocatalysis

- Organocatalysts for Transesterification : Ishihara, Niwa, and Kosugi (2008) developed novel zwitterionic salts as mild organocatalysts for transesterification reactions, providing an efficient method for this important chemical process (Ishihara, Niwa, & Kosugi, 2008).

Safety and Hazards

Eigenschaften

IUPAC Name |

[4-(trifluoromethyl)-1-benzothiophen-2-yl]methanol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7F3OS/c11-10(12,13)8-2-1-3-9-7(8)4-6(5-14)15-9/h1-4,14H,5H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XUDDVVAJVSCFRT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C2C=C(SC2=C1)CO)C(F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7F3OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

232.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

[4-(Trifluoromethyl)benzothiophen-2-yl]methanol | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[3-(Benzyloxy)-4-(hydroxymethyl)phenyl]acetamide](/img/structure/B3039449.png)

![3-o-Tolyl-[1,2,4]triazolo[4,3-a]pyridine-8-carboxylic acid](/img/structure/B3039457.png)

![3-(4-Methoxyphenyl)-[1,2,4]triazolo[4,3-a]pyridine-8-carboxylic acid](/img/structure/B3039459.png)

![3-p-Tolyl-[1,2,4]triazolo[4,3-a]pyridine-8-carboxylic acid](/img/structure/B3039460.png)

![methyl 2-[(E)-phenylmethylidene]-1-hydrazinecarboxylate](/img/structure/B3039464.png)

![N'-[6-chloro-4-(trifluoromethyl)-2-pyridyl]ethane-1,2-diamine](/img/structure/B3039467.png)

![Ethyl 3,5-dioxo-4-oxatricyclo[5.2.2.02,6]undecane-1-carboxylate](/img/structure/B3039468.png)